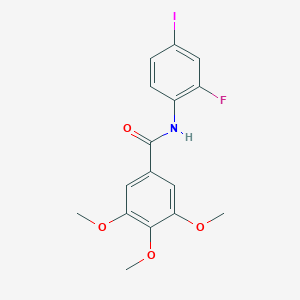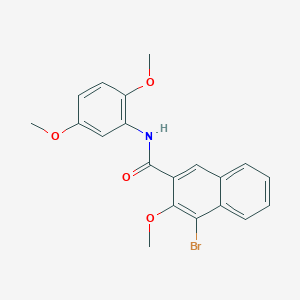![molecular formula C14H17N3O2S B278191 N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide, also known as PBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBB belongs to the class of benzothiazole derivatives and has a unique chemical structure that makes it a promising candidate for drug development and other scientific applications.
作用机制
The mechanism of action of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cellular processes. N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes.
Biochemical and Physiological Effects:
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells. N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been found to protect neurons from oxidative stress and reduce the severity of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined structure. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide, including:
1. Further studies on the mechanism of action to better understand how N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide exerts its biological effects.
2. Development of new derivatives of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide with improved solubility and bioavailability.
3. Investigation of the potential applications of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Studies on the toxicity and safety of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide to determine its suitability for use in humans.
Conclusion:
In conclusion, N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and biological activities make it a promising candidate for drug development and other research applications. Further studies are needed to fully understand the mechanism of action and potential applications of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide.
合成方法
The synthesis of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide involves a multistep process that starts with the reaction of 2-aminobenzothiazole with propionyl chloride to form 2-(propionylamino)benzothiazole. This intermediate compound is then reacted with butyric anhydride to produce N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide. The synthesis method has been optimized to improve the yield and purity of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide, making it more suitable for scientific research applications.
科学研究应用
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and biotechnology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
属性
产品名称 |
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide |
|---|---|
分子式 |
C14H17N3O2S |
分子量 |
291.37 g/mol |
IUPAC 名称 |
N-[6-(propanoylamino)-1,3-benzothiazol-2-yl]butanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-5-13(19)17-14-16-10-7-6-9(8-11(10)20-14)15-12(18)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17,19) |
InChI 键 |
GVWDCCCOAWOCTA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC |
规范 SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)
![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B278118.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

